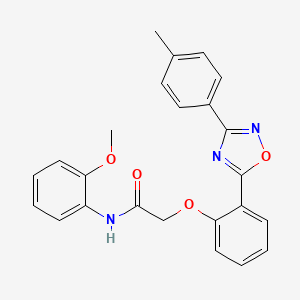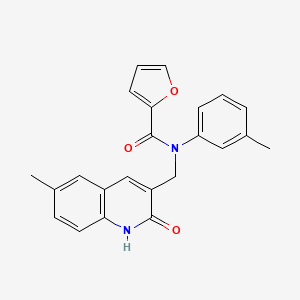
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, also known as HMN-176, is a synthetic compound that has been studied for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves the inhibition of tubulin polymerization, which is necessary for cell division. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels form to support tumor growth. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has also been shown to have minimal toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is not water-soluble, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its effectiveness in treating different types of cancer. Additionally, further research is needed to optimize the synthesis method of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide and to develop more water-soluble formulations for in vivo use.
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is a synthetic compound that has shown promise in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization, and it has been shown to induce cell cycle arrest and apoptosis in cancer cells. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to its potential use in cancer therapy.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde and the subsequent reaction with m-toluidine. The final step involves the reaction of the resulting intermediate with furan-2-carboxylic acid. The resulting product is N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide inhibits tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-5-3-6-19(12-15)25(23(27)21-7-4-10-28-21)14-18-13-17-11-16(2)8-9-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNKTMMERHQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


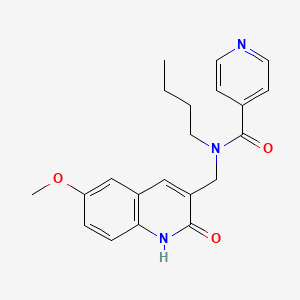
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxypropanamide](/img/structure/B7685947.png)
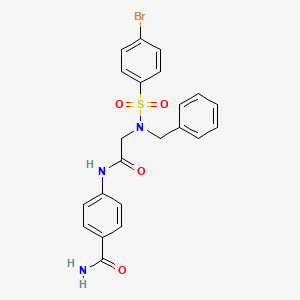
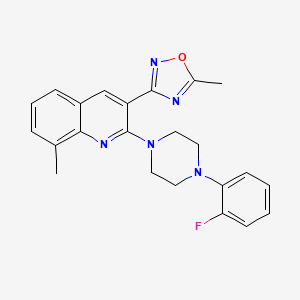

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7685971.png)
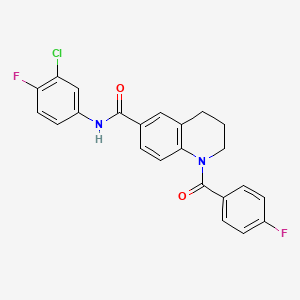
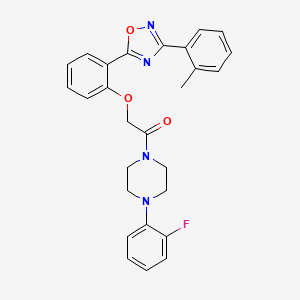
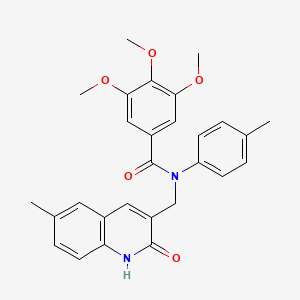
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)
![N-cyclohexyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686005.png)

